Potassium (E)-3-(dimethylamino)prop-1-enyltrifluoroborate
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Overview
Description
Potassium;[(E)-3-(dimethylamino)prop-1-enyl]-trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in organic synthesis. The compound’s unique structure, which includes a trifluoroborate group, makes it a valuable reagent in the field of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (E)-3-(dimethylamino)prop-1-enyltrifluoroborate typically involves the reaction of boronic acids with potassium bifluoride. This reaction results in the formation of trifluoroborate salts. The general reaction conditions include:
Reagents: Boronic acid, potassium bifluoride
Solvent: Typically anhydrous solvents such as tetrahydrofuran (THF)
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Potassium;[(E)-3-(dimethylamino)prop-1-enyl]-trifluoroboranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases such as potassium carbonate
Solvent: Polar aprotic solvents like dimethylformamide (DMF)
Temperature: Typically between 50°C to 100°C
Reaction Time: Several hours to overnight
Major Products
The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Potassium;[(E)-3-(dimethylamino)prop-1-enyl]-trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which Potassium (E)-3-(dimethylamino)prop-1-enyltrifluoroborate exerts its effects involves the formation of a stable organotrifluoroborate anion. This anion can participate in various chemical reactions, acting as a nucleophile or an electrophile depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its role in facilitating carbon-carbon bond formation.
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium;[(E)-3-(dimethylamino)prop-1-enyl]-trifluoroboranuide is unique due to its specific structure, which includes a dimethylamino group and a prop-1-enyl moiety. This structure imparts distinct reactivity and stability, making it particularly useful in specific synthetic applications where other trifluoroborates may not be as effective.
This detailed article provides a comprehensive overview of Potassium (E)-3-(dimethylamino)prop-1-enyltrifluoroborate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
potassium;[(E)-3-(dimethylamino)prop-1-enyl]-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BF3N.K/c1-10(2)5-3-4-6(7,8)9;/h3-4H,5H2,1-2H3;/q-1;+1/b4-3+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGCWYNSFQFDGO-BJILWQEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=CCN(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C/CN(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BF3KN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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